molecular formula C10H11ClN4S B14910772 6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine

6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine

Cat. No.: B14910772
M. Wt: 254.74 g/mol
InChI Key: GSEGNJWYZGIKFN-UHFFFAOYSA-N
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Description

6-Chloro-N4-methyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H11ClN4S and a molecular weight of 254.74 g/mol . It belongs to the pyrimidine-2,4-diamine class of compounds, a scaffold recognized for its significant value in medicinal chemistry and pharmacological research . The 2,4-diaminopyrimidine core is a privileged structure in drug discovery, featured in compounds targeting a range of diseases . This specific scaffold has been identified as a key structure in the development of selective ligands for the α7 nicotinic acetylcholine receptor (α7 nAChR) . Activation of this receptor is a promising therapeutic strategy for modulating cognition, sensory processing, and working memory, and is being explored for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia . Furthermore, structurally similar pyrimidine-2,4-diamine analogues have demonstrated potent antibacterial activity by functioning as membrane-active agents, disrupting bacterial cell membrane integrity to achieve efficacy against both Gram-positive and Gram-negative bacteria . This mechanism is particularly valuable as it may minimize the emergence of traditional antibiotic resistance . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11ClN4S

Molecular Weight

254.74 g/mol

IUPAC Name

6-chloro-4-N-methyl-4-N-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C10H11ClN4S/c1-15(5-7-2-3-16-6-7)9-4-8(11)13-10(12)14-9/h2-4,6H,5H2,1H3,(H2,12,13,14)

InChI Key

GSEGNJWYZGIKFN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC=C1)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Sequential Substitution of 2,4,6-Trichloropyrimidine

A widely employed strategy for synthesizing polyfunctionalized pyrimidines involves sequential nucleophilic substitutions on 2,4,6-trichloropyrimidine. For 6-chloro-N4-methyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine, the synthetic route begins with selective substitution at the 4-position, followed by functionalization at the 2-position.

Step 1: N4-Alkylation
The 4-chloro group of 2,4,6-trichloropyrimidine is replaced with a tertiary amine via reaction with N-methyl-(thiophen-3-ylmethyl)amine. This step requires careful optimization to avoid over-alkylation or displacement at other positions:

  • Reagents : N-methyl-(thiophen-3-ylmethyl)amine (1.2 equiv), triethylamine (2.0 equiv)
  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane
  • Conditions : 80–100°C, 12–24 hours under nitrogen.
  • Outcome : 4-(N-methyl-N-(thiophen-3-ylmethyl)amino)-2,6-dichloropyrimidine (Yield: 70–85%).

Step 2: 2-Amination
The 2-chloro group is subsequently replaced with ammonia or ammonium acetate to introduce the primary amine:

  • Reagents : Ammonia (aqueous or gaseous, 4.0 equiv)
  • Solvent : 1,4-dioxane or ethanol
  • Conditions : Sealed tube, 120°C, 48 hours.
  • Outcome : this compound (Yield: 60–75%).

Reductive Amination Approaches

Two-Step Alkylation of 6-Chloropyrimidine-2,4-Diamine

Starting from 6-chloropyrimidine-2,4-diamine, sequential reductive amination can introduce methyl and thiophen-3-ylmethyl groups at the N4 position:

Step 1: Methylation

  • Reagents : Formaldehyde (1.2 equiv), sodium cyanoborohydride (1.5 equiv)
  • Conditions : Methanol, pH 5–6 (acetic acid buffer), 25°C, 6 hours.
  • Intermediate : 4-(methylamino)-6-chloropyrimidine-2-amine (Yield: 80–90%).

Step 2: Thiophen-3-Ylmethylation

  • Reagents : Thiophen-3-carbaldehyde (1.1 equiv), sodium triacetoxyborohydride (1.5 equiv)
  • Conditions : Dichloromethane, 25°C, 12 hours.
  • Outcome : this compound (Yield: 65–75%).

High-Pressure Cyclocondensation Methods

Q-Tube-Assisted Synthesis

Inspired by green chemistry principles, high-pressure systems like the Q-tube reactor enable efficient cyclocondensation. While originally developed for chromeno-pyridines, this method adapts well to pyrimidine systems:

  • Reagents : 3-Oxo-2-arylhydrazonopropanals, thiophen-3-ylmethylamine
  • Catalyst : Ammonium acetate (2.0 equiv)
  • Conditions : Q-tube reactor, 170°C, 6 hours.
  • Advantages : Improved yield (85–90%) and reduced byproducts compared to conventional heating.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Sequential SNAr 60–85% High regioselectivity Long reaction times
Reductive Amination 65–75% Mild conditions, no protecting groups Requires stoichiometric reducing agents
Q-Tube Synthesis 85–90% Rapid, eco-friendly, scalable Specialized equipment required

Challenges and Optimization Strategies

Steric and Electronic Effects

The bulky thiophen-3-ylmethyl group at N4 impedes nucleophilic substitution at the 2-position. Mitigation strategies include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysis : Palladium or copper catalysts accelerate amination.

Purification Techniques

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves intermediates.
  • Crystallization : Ethanol/water mixtures yield high-purity final products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the thiophene ring or the pyrimidine core.

Scientific Research Applications

6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.

    Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (N4, C6) Melting Point (°C) Key Functional Groups Biological Activity/Application Reference
6-Chloro-N4-methyl-N4-(thiophen-3-ylmethyl)-pyrimidine-2,4-diamine N4: methyl + thiophen-3-ylmethyl; C6: Cl Not reported Thiophene, Chloro, Methyl Hypothesized kinase inhibition Inferred
6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine N4: dimethyl; C6: Cl Not reported Chloro, Dimethyl Molecular recognition, crystallography
N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 9) N4: 4-chlorophenyl; C6: 2-methylbenzyl 212 Chlorophenyl, Benzyl Receptor tyrosine kinase inhibitor
TH588 hydrochloride N4: cyclopropyl; C6: 2,3-dichlorophenyl Not reported Dichlorophenyl, Cyclopropyl MTH1 inhibitor, anticancer research
Abivertinib N4: cyclopropylmethyl; C6: pyrrolidinyl Not reported Cyclopropylmethyl, Pyrrolidinyl Kinase inhibitor (e.g., EGFR)

Key Observations

The chloro group at C6 is conserved across many analogs (e.g., compounds in ), suggesting its critical role in electronic modulation or binding interactions .

Synthetic Yields and Methods :

  • Analogs like N4-(4-chlorophenyl)-6-(2-methylbenzyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 9) are synthesized via reflux with substituted anilines in iPrOH/HCl, yielding ~65–70% . Similar methods may apply to the target compound, though the thiophen-3-ylmethyl group could introduce steric challenges.

Biological Activity :

  • Pyrrolo[2,3-d]pyrimidine analogs () exhibit kinase inhibitory activity, with Compound 9 showing potency against specific tyrosine kinases. The target compound’s thiophene moiety may mimic aryl interactions in these systems .
  • Abivertinib () demonstrates the therapeutic relevance of pyrimidine-2,4-diamines in targeting kinases like EGFR, highlighting the scaffold’s versatility .

Crystallographic and Hydrogen-Bonding Profiles: 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine () forms hydrogen-bonded chains via amino groups, a feature likely retained in the target compound but modified by the thiophen-3-ylmethyl group’s steric and electronic effects .

Biological Activity

6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure includes a chloro substituent and a thiophen-3-ylmethyl moiety, which may contribute to its biological effects.

  • Molecular Formula : C12H13ClN4S
  • Molecular Weight : 280.776 g/mol
  • CAS Number : 1252362-53-0
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, studies have shown that certain pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrimidine derivatives. For example, derivatives similar to 6-Chloro-n4-methyl-n4-(thiophen-3-ylmethyl)pyrimidine have exhibited significant inhibitory effects against various bacterial strains. In vitro assays demonstrated that these compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been widely explored. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides have been reported to significantly inhibit cell migration and invasion in vulvar epidermal carcinoma cells .

Case Studies

  • Inhibition of Dihydrofolate Reductase : A study highlighted the effectiveness of pyrimidine derivatives in inhibiting DHFR, which is vital for cancer therapy due to its role in nucleotide synthesis. The structure-activity relationship (SAR) revealed that modifications at specific positions on the pyrimidine ring could enhance potency against this target .
  • Antimicrobial Screening : Another research effort involved synthesizing various pyrimidine derivatives and testing their antimicrobial activity against a panel of pathogens. The results indicated that certain compounds demonstrated significant antibacterial activity, making them potential candidates for further development as antimicrobial agents .

Data Summary

Compound NameTargetActivityReference
This compoundDHFRInhibitory
Chloroethyl pyrimidine nucleosidesCancer cells (A431)Inhibition of proliferation
Pyrimidine derivativesVarious bacteriaAntimicrobial

Q & A

Q. How does the steric and electronic influence of the thiophen-3-ylmethyl group impact the compound’s reactivity in further derivatization?

  • Methodological Answer : The thiophene’s electron-rich nature directs electrophilic substitution (e.g., bromination). Steric hindrance from the methyl group may slow reactions at N4. Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

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